Methyl 3-amino-5-iodo-2-thiophenecarboxylate
Overview
Description
Methyl 3-amino-5-iodo-2-thiophenecarboxylate is an organic compound with the molecular formula C6H6INO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and ester functional groups. This compound is notable for its iodine atom, which can be useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of Methyl 3-amino-5-iodo-2-thiophenecarboxylate are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s targets, mode of action, and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-5-iodo-2-thiophenecarboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as hydrazonoyl chlorides in the presence of triethylamine, leading to the formation of N-arylamidrazones
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to light or air can lead to its degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The compound’s interactions with enzymes such as hydrazonoyl chlorides highlight its role in complex biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The precise localization of this compound is critical for its role in various biochemical processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-iodo-2-thiophenecarboxylate typically involves the iodination of a thiophene derivative followed by esterification and amination steps. One common route is as follows:
Iodination: Starting with thiophene-2-carboxylic acid, the compound is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Esterification: The iodinated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to form Methyl 5-iodo-2-thiophenecarboxylate.
Amination: Finally, the ester is aminated using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactions, use of automated reactors, and stringent control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-iodo-2-thiophenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amino and ester groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, due to the presence of the iodine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include oxidized derivatives such as nitro or hydroxyl compounds.
Reduction: Products include reduced derivatives such as alcohols or amines.
Scientific Research Applications
Methyl 3-amino-5-iodo-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Potential use as a biochemical probe due to the presence of the iodine atom, which can be detected using imaging techniques.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-iodo-2-thiophenecarboxylate: Lacks the amino group, making it less versatile in certain reactions.
2-Iodo-3-methylthiophene: Similar iodine substitution but different functional groups, leading to different reactivity.
5-Iodothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Uniqueness
Methyl 3-amino-5-iodo-2-thiophenecarboxylate is unique due to the combination of the iodine atom, amino group, and ester functionality. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-amino-5-iodothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHQIMLGNJWRBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670364 | |
Record name | Methyl 3-amino-5-iodothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942589-45-9 | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-5-iodo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942589-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-5-iodothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-5-iodothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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